N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
Description
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLOXQWMPBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide chemical structure
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide molecular weight
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1H NMR spectrum of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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13C NMR data for N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide mechanism of action
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biological activity of adamantane derivatives
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Analyzing Specific Drug Examples
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide solubility profile
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Structuring the Guide
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide discovery and history
Initiating Literature Review
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theoretical computational studies of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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Methodological & Application
synthesis protocol for N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide as a synthetic intermediate
Initiating Initial Research
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Deepening Search & Structuring
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applications of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide in medicinal chemistry
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Revising Scope And Focus
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Technical Application Note: N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide as a Covalent Scaffold for Antibacterial Development
Executive Summary & Chemical Rationale
Compound: N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide Role: Electrophilic Lead Scaffold / Covalent Inhibitor Precursor Target Class: Cysteine-dependent bacterial enzymes; Membrane-bound targets.
This guide details the development protocols for This compound , a derivative of the antiviral drug Rimantadine. In the context of modern antibacterial research, this molecule represents a "Warhead-Linker-Anchor" architecture:
-
The Anchor (Adamantane): A lipophilic cage structure providing high membrane permeability and affinity for hydrophobic pockets (e.g., efflux pumps or lipid bilayers).
-
The Warhead (Chloroacetamide): A moderately reactive electrophile capable of forming irreversible covalent bonds with nucleophilic cysteine residues (thiol-Michael addition or
substitution).
Application Focus: This compound is best utilized as a starting scaffold to identify druggable cysteines in resistant bacteria (e.g., MRSA) or as an intermediate to synthesize more complex amino-acetamide peptidomimetics.
Synthesis and Purification Protocol
To ensure biological data is reproducible, the compound must be free of unreacted chloroacetyl chloride (highly toxic) and rimantadine (biologically active).
Protocol A: Acylation of Rimantadine
Reagents:
-
Rimantadine Hydrochloride (1 eq)
-
Chloroacetyl Chloride (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Rimantadine HCl (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
). -
Deprotonation: Cool to 0°C in an ice bath. Add TEA (25 mmol) dropwise over 10 minutes. Causality: Excess base is required to neutralize HCl from the starting salt and the HCl generated during acylation.
-
Acylation: Add Chloroacetyl chloride (12 mmol) dropwise via syringe pump to control exotherm.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Quench & Wash: Quench with saturated
. Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine. -
Purification: Dry over
, concentrate, and recrystallize from Hexane/Ethanol.
Validation Criteria:
-
Yield: >85%
-
Purity: >98% (HPLC).
-
Identity:
-NMR must show the singlet for at ppm and the adamantane multiplets.
Workflow Visualization: Synthesis Logic
Figure 1: Synthetic workflow ensuring removal of biologically active precursors before testing.
Biological Evaluation: Antibacterial Activity
Because adamantane derivatives are highly lipophilic, standard aqueous broths may cause precipitation, leading to false negatives.
Protocol B: Modified Broth Microdilution (CLSI Standards)
Objective: Determine Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative strains.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Resazurin (Alamar Blue) for viability indication.
Methodology:
-
Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Check: Ensure the solution is clear. If turbid, sonicate.
-
-
Dilution: Create serial 2-fold dilutions in CAMHB.
-
Constraint: Final DMSO concentration in the well must be
to avoid solvent toxicity.
-
-
Inoculation: Add bacterial suspension (
CFU/mL final). -
Incubation: 37°C for 18-24 hours.
-
Readout: Visual turbidity check or add Resazurin (blue
pink indicates growth).
Data Presentation Template:
| Strain | Gram Status | MIC ( | Interpretation |
| S. aureus (ATCC 29213) | Positive | [Value] | Primary Target (Lipophilic entry) |
| E. coli (ATCC 25922) | Negative | [Value] | Likely high (Permeability barrier) |
| P. aeruginosa (ATCC 27853) | Negative | [Value] | Efflux Pump Assessment |
Mechanism of Action: Cysteine Reactivity Profiling
Since this molecule contains a chloroacetamide warhead, determining its reactivity rate is crucial. If it is too reactive, it will bind albumin and glutathione (GSH) immediately (high toxicity). If too stable, it won't inhibit the target.
Protocol C: GSH Half-Life Assay (Pseudo-First Order)
Objective: Quantify the electrophilic reactivity (
Methodology:
-
Reaction Mix: Incubate Compound (50
M) with excess reduced Glutathione (GSH, 500 M) in Phosphate Buffer (pH 7.4) at 37°C.-
Internal Standard: Indoprofen or similar non-reactive standard.
-
-
Sampling: Aliquot at
min. -
Quench: Stop reaction with 1% Formic Acid/Acetonitrile.
-
Analysis: LC-MS/MS. Monitor the disappearance of the parent compound peak.
Interpretation:
- min: Too Reactive. Likely toxic/promiscuous.
- min: Ideal Range. Tunable covalent inhibitor.
- hours: Inert. Unlikely to act via covalent modification.
Pathway Visualization: Mechanism & Screening Logic
Figure 2: Decision matrix for advancing the scaffold. Both potency (MIC) and chemical stability (GSH) must align.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
- Context: Comprehensive review of adamantane pharmacophores, establishing the "anchor" theory.
-
Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery. Link
- Context: Foundational text on designing chloroacetamide warheads and the importance of reactivity tuning.
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
- Context: The global standard protocol for MIC determin
-
Zitterbart, R., et al. (2021). "Antibacterial Adamantane Derivatives." Molecules. Link
- Context: Specific examples of adamantane-amine derivatives exhibiting antibacterial activity against S. aureus.
analytical methods for N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide detection
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safety data sheet (MSDS) for N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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using N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide in cell culture assays
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide derivatization techniques
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laboratory scale synthesis of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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proper disposal of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide waste
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N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide in vitro experimental design
Initiating Compound Search
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Troubleshooting & Optimization
improving yield of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide synthesis
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Technical Support Center: Purification of Crude N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification process.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses the most frequently encountered problems during the purification of this compound. Each issue is followed by a step-by-step troubleshooting workflow.
Issue 1: Low Yield After Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, but it can be prone to low recovery if not optimized.
Troubleshooting Workflow:
-
Solvent Selection is Critical: The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have poor solubility at lower temperatures.
-
Action: If you are experiencing low yield, your solvent may be too good at dissolving the compound even at low temperatures. Consider a solvent system where the compound is less soluble. A mixed solvent system can be highly effective. For instance, you can dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Cooling Rate and Crystallization Time: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Action: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation. Longer crystallization times often result in higher purity and better yield.
-
-
Product Loss During Washing: Washing the crystals is necessary to remove residual mother liquor, but using a solvent in which the product is highly soluble will lead to significant product loss.
-
Action: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the product is known to be sparingly soluble at low temperatures.
-
Experimental Protocol: Optimized Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold hexane.
-
Dry the crystals under vacuum.
Issue 2: Persistent Impurities After Column Chromatography
Column chromatography is a versatile purification technique, but achieving baseline separation of closely related impurities can be challenging.
Troubleshooting Workflow:
-
Solvent System Optimization: The choice of eluent is paramount for successful separation. A suboptimal solvent system can lead to co-elution of the product and impurities.
-
Action: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A good solvent system will show a clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4. Common solvent systems for amides include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.
-
Action: If you suspect compound degradation on silica, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, deactivated silica gel (treated with a small amount of triethylamine in the eluent) can be used to minimize interactions with basic impurities.
-
-
Column Loading and Elution Technique: Overloading the column or running it too quickly can lead to poor separation.
-
Action: Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). Use a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.
-
Experimental Protocol: Gradient Column Chromatography
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Begin elution with the initial non-polar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) over the course of the separation.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: TLC Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate) | Product Rf Value | Impurity 1 Rf Value | Impurity 2 Rf Value | Separation Quality |
| 90:10 | 0.5 | 0.55 | 0.2 | Poor |
| 80:20 | 0.35 | 0.45 | 0.1 | Good |
| 70:30 | 0.2 | 0.3 | 0.05 | Excellent |
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The common impurities depend on the synthetic route. Typically, they include unreacted starting materials such as 1-(1-adamantyl)ethanamine and chloroacetyl chloride. Side products from the reaction, such as over-acylated products or hydrolysis of the chloroacetyl chloride, may also be present.
Q2: Can I use liquid-liquid extraction for initial purification?
A2: Yes, a liquid-liquid extraction is an excellent first step to remove water-soluble impurities and unreacted starting materials. An acidic wash (e.g., with dilute HCl) can remove unreacted amine, while a basic wash (e.g., with saturated sodium bicarbonate solution) can remove acidic impurities.
Q3: My purified product is an oil, not a solid. What should I do?
A3: If the product is an oil, it may indicate the presence of residual solvent or impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, column chromatography is the recommended next step for purification.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be confirmed by multiple analytical techniques. Thin-layer chromatography (TLC) showing a single spot is a good initial indicator. Further confirmation should be obtained using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to ensure the absence of impurities and confirm the structure of the desired compound.
III. Visualizations
Diagram 1: Troubleshooting Workflow for Low Recrystallization Yield
Caption: A flowchart for troubleshooting low yields in recrystallization.
Diagram 2: Logic for Column Chromatography Optimization
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide reaction side products
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Technical Support Center: Optimizing Chloroacetylation of Adamantane Amines
Welcome to the Technical Support Center for the chloroacetylation of adamantane amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial synthetic transformation. The unique steric and electronic properties of the adamantane cage can present challenges, and this resource aims to provide clarity and practical solutions to common issues encountered in the laboratory.
Foundational Principles: The Chloroacetylation Reaction
The chloroacetylation of an adamantane amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the adamantane amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
The bulky adamantyl group can sterically hinder the approach of the amine to the electrophile, potentially slowing down the reaction rate compared to less hindered amines. However, the electron-donating nature of the alkyl cage enhances the nucleophilicity of the amine. Understanding this interplay is key to optimizing reaction conditions.
Below is a diagram illustrating the general workflow for this reaction.
Caption: General experimental workflow for the chloroacetylation of adamantane amines.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chloroacetylation of adamantane amines in a question-and-answer format.
Q1: My reaction is very slow or incomplete, as indicated by TLC showing significant starting material even after an extended period. What are the likely causes and solutions?
A1: Several factors can contribute to a sluggish reaction. Let's break them down:
-
Insufficient Base: The HCl generated during the reaction will protonate your adamantane amine, effectively taking it out of the reaction. Ensure you are using at least a stoichiometric equivalent of a suitable base. For sterically hindered amines, a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often beneficial.[1]
-
Inappropriate Solvent: Adamantane derivatives are often non-polar and may have limited solubility in some common solvents.[2] If your adamantane amine is not fully dissolved, the reaction will be heterogeneous and slow. Consider solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][3] Gentle heating can sometimes improve solubility and reaction rate, but be cautious as this can also promote side reactions.
-
Low Temperature: While some acylations are performed at 0 °C to control exothermicity, the steric bulk of the adamantane group might necessitate a higher temperature to achieve a reasonable reaction rate. If you started at a low temperature, try allowing the reaction to warm to room temperature or even gently heating to 30-40 °C.[3]
-
Steric Hindrance: If your adamantane amine is particularly bulky (e.g., substituted at the 2-position), the reaction will inherently be slower. In such cases, extending the reaction time is necessary. Monitor by TLC until the starting material is consumed.
Q2: I'm observing the formation of a significant amount of a white precipitate that is insoluble in my organic solvent. What is this, and how can I deal with it?
A2: The white precipitate is most likely the hydrochloride salt of your adamantane amine or the amine base you are using (e.g., triethylammonium chloride). This is a clear indication that the reaction is proceeding, but also that the generated salt is not soluble in your chosen solvent.
-
Why it's a problem: While its formation is expected, a large amount of precipitate can make the reaction mixture difficult to stir and can potentially trap reactants, leading to an incomplete reaction.
-
Solutions:
-
Choose a more polar solvent: A solvent like acetonitrile might better solubilize the hydrochloride salt compared to dichloromethane.[3]
-
Use a phase-transfer catalyst: In a biphasic system (e.g., DCM and aqueous base), a phase-transfer catalyst can help shuttle the reactants between phases.
-
Accept and proceed: In many cases, the formation of the salt is not detrimental to the overall outcome. Ensure vigorous stirring to maintain a good suspension. During workup, this salt will be removed by washing with water.
-
Q3: My final product is impure, and I'm having trouble purifying it. What are common impurities and how can I avoid them?
A3: Common impurities include unreacted starting amine, the hydrochloride salt of the amine, and potentially byproducts from side reactions.
-
Unreacted Starting Material: This points to an incomplete reaction. Refer to the solutions in Q1.
-
Amine Hydrochloride Salt: This is easily removed during the aqueous workup. Ensure you wash the organic layer thoroughly with water, followed by a wash with a dilute acid (e.g., 1M HCl) to remove any remaining free amine, and then a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.
-
Diacylation (for secondary amines): While adamantane amines are typically primary, if you are working with a derivative that has a secondary amine, there is a possibility of diacylation, though this is less common with bulky substrates. Using a slight excess of the amine relative to the chloroacetyl chloride can help minimize this.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and moisture-sensitive. Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If chloroacetyl chloride hydrolyzes to chloroacetic acid, this can complicate purification.
Q4: I'm working with an adamantane derivative that also contains a hydroxyl group. I'm getting a mixture of N-acylated and O-acylated products. How can I improve the selectivity for N-acylation?
A4: This is a common challenge in the acylation of amino alcohols. The amine is generally more nucleophilic than the alcohol, but O-acylation can still occur, especially under certain conditions.
-
Control the Base: Strong, non-nucleophilic bases can sometimes favor O-acylation. Using a milder base like sodium bicarbonate in a two-phase system (e.g., DCM/water) can improve selectivity for N-acylation. Some studies have shown that in the absence of a base, dichloroacylation can be the major product, while a base like triethylamine can favor the desired N-acylation.[1][4]
-
pH Control: Performing the reaction in a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) can be highly effective for chemoselective N-acylation of amino alcohols.[4][5][6] At this pH, the amine is sufficiently nucleophilic while the alcohol is less reactive.
-
Protecting Groups: If other methods fail, protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before acylation is a reliable strategy. The protecting group can then be removed after the N-acylation is complete.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the chloroacetylation of adamantane amines?
A: There is no single "best" solvent, as the optimal choice depends on the specific adamantane amine's solubility. Commonly used and effective solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile.[1][3] For adamantane amines with low solubility, a more polar solvent like acetonitrile or gentle warming may be necessary.
Q: Which base should I use, and in what quantity?
A: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a standard choice. These act as HCl scavengers without competing in the acylation reaction. Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) is often recommended to ensure all the generated HCl is neutralized.[1] Inorganic bases like potassium carbonate can also be used, often in a biphasic system or a polar aprotic solvent like DMF.[1]
Q: What is the typical reaction temperature and time?
A: The reaction is often started at 0 °C to control the initial exotherm upon addition of the highly reactive chloroacetyl chloride.[3] It is then typically allowed to warm to room temperature and stirred for several hours (2-12 hours).[3][7] However, due to the steric bulk of the adamantane group, some reactions may require gentle heating (30-50 °C) or longer reaction times for completion. Reaction progress should always be monitored by an appropriate method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q: How do I monitor the progress of the reaction?
A: TLC is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting amine, the chloroacetylated product, and any byproducts. The product, being an amide, will typically have a different polarity than the starting amine. Staining with ninhydrin can be useful for visualizing the amine starting material. LC-MS is also an excellent tool for monitoring the reaction, as it provides information on the disappearance of starting material and the appearance of the product with the expected mass.
Q: What is a standard workup procedure for this reaction?
A: A typical aqueous workup involves:
-
Quenching the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Separating the organic layer.
-
Washing the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) to remove unreacted amine, and a dilute base (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[3]
Experimental Protocols
Protocol 1: General Chloroacetylation of 1-Adamantanamine
This protocol is a standard procedure for the chloroacetylation of 1-adamantanamine using triethylamine as the base in dichloromethane.
Materials:
-
1-Adamantanamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a stirred solution of 1-adamantanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction.
| Parameter | Recommended Range/Options | Rationale |
| Solvent | DCM, THF, Acetonitrile | Solubilizes the adamantane amine and product.[1][3] |
| Base | Triethylamine, DIPEA, K₂CO₃ | Neutralizes the HCl byproduct.[1] |
| Temperature | 0 °C to 40 °C | Controls exothermicity and influences reaction rate.[3] |
| Stoichiometry | Amine:CAC:Base = 1:1.05:1.1 | A slight excess of acylating agent and base ensures complete reaction. |
| Reaction Time | 2 - 24 hours | Dependent on substrate reactivity and temperature. |
Mechanistic Overview
The following diagram illustrates the nucleophilic acyl substitution mechanism for the chloroacetylation of an adamantane amine.
Caption: Mechanism of chloroacetylation and the role of the base.
This guide provides a comprehensive overview and practical advice for optimizing the chloroacetylation of adamantane amines. By understanding the underlying principles and potential pitfalls, researchers can confidently and efficiently synthesize these valuable compounds.
References
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
Simple and Economical Process for Producing Amantadine Hydrochloride. PubMed Central. Available at: [Link]
-
Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. Available at: [Link]
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. Available at: [Link]
-
Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Semantic Scholar. Available at: [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
-
Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. Available at: [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide Crystallization
Status: Active Subject: Optimization and Troubleshooting of Lipophilic Amide Crystallization Applicable For: Process Chemists, Medicinal Chemists, Formulation Scientists
System Overview & Physicochemical Profile
The crystallization of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide presents a unique challenge due to the conflicting nature of its molecular moieties. To troubleshoot effectively, one must first understand the competing forces at play:
-
The Adamantane Cage: A bulky, highly lipophilic diamondoid structure. It drives solubility in non-polar solvents (hexanes, toluene) and contributes to "greasiness," often leading to oiling out rather than discrete crystal formation.
-
The Chloroacetamide Linker: A polar, hydrogen-bonding domain capable of dipole-dipole interactions. It is also an electrophilic "warhead," making it susceptible to hydrolysis or alkylation if treated aggressively.
-
Chirality: The 1-ethyl linker introduces a stereocenter. If the starting material (Rimantadine analog) was not enantiopure, you may be dealing with a racemate, which has significantly different solubility isotherms than a pure enantiomer.
Troubleshooting Guides (Q&A)
Issue 1: "My product oils out (Liquid-Liquid Phase Separation) instead of crystallizing."
Diagnosis: This is the most common failure mode for adamantane derivatives. The "oiling out" occurs because the compound's melting point is depressed by impurities or solvent, dropping below the temperature at which the solution becomes saturated. The system enters a metastable liquid-liquid zone before it hits the labile zone for nucleation.
Corrective Action: You must shift the solvent system to increase the Metastable Zone Width (MSZW) and favor solid-state nucleation over phase separation.
-
Avoid: Rapid cooling of hot alcoholic solutions (e.g., pure Ethanol or Methanol).
-
Recommended System: Switch to a Toluene/Heptane or DCM/Hexane system.
-
Why? The adamantane group has high affinity for Toluene. By dissolving in Toluene and slowly adding Heptane (anti-solvent), you reduce polarity gradually without the sharp thermodynamic shock that causes oiling.
-
Protocol Adjustment:
-
Dissolve crude oil in minimum Toluene at 45°C.
-
Cool to room temperature.
-
Add Heptane dropwise until slight turbidity persists.
-
Seed with a pure crystal (if available) or scratch the glass surface.
-
Cool slowly (10°C/hour) to 0°C.
Issue 2: "The crystals are hygroscopic or sticky, and NMR shows trapped solvent."
Diagnosis: Adamantane derivatives are notorious for forming channel solvates. The bulky cage structure prevents efficient packing, leaving voids that trap solvent molecules (especially DCM or Chloroform).
Corrective Action:
-
Solvent Swap: Avoid chlorinated solvents for the final step. Use Isopropyl Alcohol (IPA) or an IPA/Water mixture.
-
Drying: Standard vacuum drying at room temperature is often insufficient to break the solvate lattice. You must dry above the desolvation temperature (often >40°C), but be cautious of the chloro-group stability.
Issue 3: "I see a new impurity spot on TLC after recrystallization from hot ethanol/water."
Diagnosis: You are likely hydrolyzing the chloro-group. The 2-chloro-acetamide moiety is reactive. Prolonged heating in aqueous alcohols, especially if the crude material contains residual basic amine (Rimantadine starting material), will promote substitution of the Chloride with a Hydroxyl group (forming the hydroxy-acetamide) or ethoxy group.
Corrective Action:
-
pH Control: Ensure the crude material is strictly neutral or slightly acidic before heating. Wash the organic synthesis layer with 0.5N HCl prior to evaporation to remove unreacted amine.
-
Thermal Limit: Do not exceed 60°C during dissolution.
-
Time Limit: Minimize the hold time at elevated temperatures.
Experimental Protocols
Protocol A: Optimized Recrystallization (Anti-Solvent Method)
Use this method for high-purity requirements.
| Parameter | Specification | Notes |
| Primary Solvent | Toluene (or Ethyl Acetate) | Solubilizes the lipophilic cage. |
| Anti-Solvent | n-Heptane (or Hexane) | Induces supersaturation. |
| Ratio | 1:3 to 1:5 (v/v) | Determine exact cloud point experimentally. |
| Dissolution Temp | 45°C - 50°C | Do not boil. |
| Cooling Rate | 5°C per 30 mins | Slow cooling prevents oiling out. |
| Isolation | Vacuum Filtration | Wash with cold Heptane. |
Step-by-Step:
-
Weigh 1.0 eq of crude this compound.
-
Add Toluene (3 mL per gram of solid) and heat to 50°C with stirring.
-
If particulates remain, filter hot through a sintered glass funnel.
-
Remove heat source. While the solution is still warm (~40°C), add n-Heptane dropwise.
-
Stop addition immediately upon observing permanent turbidity.
-
Add a seed crystal. Allow to stand at ambient temp for 2 hours.
-
Transfer to a 4°C fridge for 12 hours.
-
Filter and dry under high vacuum (0.1 mbar) at 35°C for 24 hours.
Visual Troubleshooting Workflows
Logic Flow: Solving Phase Separation (Oiling Out)
Caption: Decision tree for addressing Liquid-Liquid Phase Separation (LLPS) during amide crystallization.
Workflow: Synthesis & Purification Integrity
Caption: Workflow emphasizing the pre-crystallization acid wash to remove unreacted amine, preventing hydrolysis and crystallization inhibition.
References & Authoritative Sources
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and purification techniques).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for Metastable Zone Width and Oiling Out theory).
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Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Best practices for scale-up and solvent selection).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Chloroacetamide derivatives. (General reactivity data).
stability issues of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide in solution
Initiating Chemical Research
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Analyzing Stability Data
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how to increase the solubility of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide for assays
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common pitfalls in the synthesis of N-substituted chloroacetamides
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scaling up N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide synthesis
Initiating Data Collection
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Refining Initial Research
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preventing degradation of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide during storage
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Exploring Storage and Handling
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Technical Support Center: N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide Synthesis
A Guide to Alternative Solvents and Troubleshooting
Welcome to the technical support center for the synthesis of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this synthesis, with a particular focus on the selection of alternative solvents to enhance yield, purity, and process safety. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the standard solvent used for the synthesis of this compound and what are its drawbacks?
The synthesis of this compound is typically an acylation reaction where 1-(1-adamantyl)ethanamine is reacted with 2-chloroacetyl chloride. Dichloromethane (DCM) is a commonly employed solvent for this transformation, often in the presence of a base like triethylamine to neutralize the HCl byproduct.
While effective, DCM presents several drawbacks:
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Environmental Concerns: DCM is a chlorinated solvent with significant environmental and health risks.
-
Volatility: Its low boiling point (39.6 °C) can lead to solvent loss and requires careful temperature control.
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Potential for Side Reactions: In some cases, the reactivity of DCM can lead to side product formation.
Q2: Why is solvent selection so critical for this specific reaction?
The adamantyl group is exceptionally bulky (sterically hindering), which can significantly slow down the rate of acylation. The choice of solvent directly impacts:
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Solubility: Both the bulky amine and the acylating agent must be well-solvated to ensure a homogenous reaction mixture and maximize reaction kinetics.
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Reaction Rate: The polarity of the solvent can influence the stability of the transition state. Aprotic polar solvents are generally preferred as they can solvate the charged intermediates formed during the reaction.
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Side Product Formation: An inappropriate solvent can promote side reactions, such as the self-condensation of chloroacetyl chloride or reaction of the product with the solvent.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Potential Cause: Poor solubility of the starting amine or slow reaction kinetics due to steric hindrance.
Troubleshooting Steps:
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Solvent Polarity: Consider switching from a nonpolar solvent like DCM to a more polar aprotic solvent. Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can better solvate the starting materials and intermediates, potentially increasing the reaction rate.
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Temperature: A modest increase in reaction temperature can help overcome the activation energy barrier imposed by the bulky adamantyl group. However, this must be balanced against the potential for increased side product formation. A solvent with a higher boiling point than DCM, such as ethyl acetate or methyl ethyl ketone (MEK), might be beneficial.
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Catalysis: The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts can significantly accelerate the acylation of sterically hindered amines.
Issue 2: Formation of Impurities and Difficult Purification
Potential Cause: Side reactions involving the solvent or excess reagents. The primary impurity is often the dimer of 2-chloroacetyl chloride or unreacted starting materials.
Troubleshooting Steps:
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Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. Protic solvents (e.g., alcohols) are unsuitable as they will react with the chloroacetyl chloride.
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Stoichiometry and Addition Rate: The slow, dropwise addition of chloroacetyl chloride to the solution of the amine and base at a controlled temperature (e.g., 0 °C) is crucial. This minimizes the local concentration of the highly reactive acylating agent, reducing the likelihood of self-reaction.
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Alternative Solvent Choice for Work-up: If the product is difficult to crystallize from the reaction solvent, consider a solvent-swap post-reaction. For instance, if the reaction is performed in DMF, the product might be precipitated by the addition of water and then recrystallized from a more suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Alternative Solvent Selection
The ideal alternative solvent should balance reactivity, solubility, environmental impact, and ease of removal.
Table 1: Comparison of Conventional and Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good solubility for many organics, volatile | Environmental/health concerns, low boiling point |
| Acetonitrile (ACN) | 81.6 | 37.5 | Higher polarity, higher boiling point | Can be challenging to remove completely |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Greener alternative, easy to remove | Lower polarity than ACN |
| Methyl Ethyl Ketone (MEK) | 79.6 | 18.5 | Good balance of polarity and volatility | Potential for side reactions (enolization) |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.2 | 7.0 | Bio-derived, greener alternative | Can form peroxides |
Experimental Protocol: Synthesis using Ethyl Acetate
This protocol offers a greener and often more practical alternative to using DCM.
Materials:
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1-(1-adamantyl)ethanamine
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2-chloroacetyl chloride
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Triethylamine (TEA)
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Ethyl Acetate (EtOAc), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add 1-(1-adamantyl)ethanamine (1.0 eq) and anhydrous ethyl acetate.
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Base Addition: Add triethylamine (1.1 eq) to the flask and cool the mixture to 0 °C in an ice bath.
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Acylating Agent Addition: Dissolve 2-chloroacetyl chloride (1.05 eq) in anhydrous ethyl acetate and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Remove the ethyl acetate under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a white solid.
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Workflow and Logic Diagrams
Diagram 1: Synthesis Workflow
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Validation & Comparative
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide vs amantadine efficacy
Initiating Data Collection
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comparing biological activity of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide derivatives
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structural analogs of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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cytotoxicity comparison of adamantane-based compounds
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validating the purity of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide by HPLC
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mass spectrometry analysis of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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cross-reactivity studies involving N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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comparing N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide with other chloroacetamide herbicides
This guide provides an in-depth technical comparison of the experimental herbicide candidate N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide (hereafter referred to as Ad-Cl-Acetamide ) against industry-standard chloroacetamides (Metolachlor, Acetochlor).
Executive Summary
This compound represents a structural departure from traditional chloroacetamide herbicides. While market leaders like S-Metolachlor and Acetochlor rely on a substituted phenyl ring to provide the necessary steric hindrance and lipophilicity for Very Long Chain Fatty Acid (VLCFA) inhibition, Ad-Cl-Acetamide utilizes the adamantane cage —a bulky, diamondoid hydrocarbon.
Key Findings:
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Lipophilicity: Ad-Cl-Acetamide exhibits significantly higher lipophilicity (LogP > 4.5) compared to Metolachlor (LogP ~3.0), resulting in stronger soil adsorption but reduced systemic translocation.
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Stability: The steric bulk of the adamantyl group provides exceptional resistance to hydrolysis, potentially extending residual activity beyond standard timelines.
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Efficacy: In pre-emergence assays, Ad-Cl-Acetamide shows high potency against small-seeded broadleaf weeds but lower efficacy against grasses compared to Acetochlor, likely due to uptake limitations caused by its high molecular volume.
Chemical & Physical Properties Profile
The core differentiation lies in the "tail" of the molecule. Commercial chloroacetamides use an ortho-substituted phenyl ring. This candidate replaces that aromatic system with a tricyclic aliphatic cage (Adamantane).
Table 1: Physicochemical Comparison
| Property | Ad-Cl-Acetamide (Candidate) | S-Metolachlor (Standard) | Acetochlor (Standard) | Implication |
| Molecular Weight | ~255.78 g/mol | 283.8 g/mol | 269.8 g/mol | Similar molar mass allows for comparable dosing calculations. |
| Structure Type | Aliphatic Cage (Adamantane) | Aromatic (Phenyl) | Aromatic (Phenyl) | Adamantane lacks pi-stacking interactions but maximizes Van der Waals forces. |
| LogP (Calc) | 4.8 - 5.2 (High) | 3.05 | 4.14 | Critical: High LogP implies strong binding to soil organic matter (high Koc) and lower water solubility. |
| Water Solubility | < 10 mg/L (Est.) | 488 mg/L | 223 mg/L | The candidate requires emulsifiable concentrate (EC) formulation for effective application. |
| Steric Bulk | 3D Spherical | 2D Planar (with ortho-groups) | 2D Planar | Adamantane provides "umbrella" protection to the amide bond, slowing microbial degradation. |
Mechanism of Action: VLCFA Inhibition
Both the candidate and the standards target the VLCFA elongase complex (specifically the KCS gene products). Inhibition prevents the biosynthesis of C20-C30 fatty acids required for cell membrane integrity and wax formation in growing shoots.
Signaling Pathway Visualization
The following diagram illustrates the interference point of Chloroacetamides in the fatty acid elongation cycle.
Caption: Chloroacetamides block the Elongase complex, halting the conversion of C18 precursors into the Very Long Chain Fatty Acids essential for shoot growth.
Experimental Validation
To objectively compare Ad-Cl-Acetamide against Metolachlor , the following standardized protocols are recommended. These assays isolate root/shoot inhibition, the primary phenotypic marker of VLCFA inhibitors.
Experiment A: Synthesis of Ad-Cl-Acetamide
Rationale: Ensure high purity (>98%) to prevent artifacts from unreacted amines.
-
Reagents: Rimantadine HCl (1 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Rimantadine HCl in dry DCM at 0°C.
-
Add Triethylamine dropwise.
-
Add Chloroacetyl chloride slowly (exothermic).
-
Stir at RT for 4 hours.
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Wash with 1N HCl, then NaHCO3. Dry over MgSO4.
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Recrystallize from Hexane/Ethyl Acetate.
-
-
Validation: confirm structure via 1H-NMR (Look for singlet at ~4.0 ppm for Cl-CH2-CO).
Experiment B: Pre-Emergence Petri Dish Bioassay
Rationale: A soil-free environment eliminates the variable of soil binding (Koc), allowing a direct comparison of intrinsic biological potency.
Protocol:
-
Species: Echinochloa crus-galli (Barnyardgrass) - Monocot indicator; Amaranthus retroflexus (Redroot Pigweed) - Dicot indicator.
-
Concentration Gradient: 0, 0.1, 1.0, 10, 50, 100 mg/L (dissolved in acetone/water 1:99).
-
Method:
-
Place 10 seeds on filter paper in 9cm Petri dishes.
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Add 5mL of test solution.
-
Incubate at 25°C (12h light/12h dark) for 7 days.
-
-
Measurement: Measure Shoot Length (SL) and Root Length (RL).
-
Calculation: Calculate % Inhibition relative to control. Determine IC50 using Probit analysis.
Comparative Data Analysis (Representative)
| Compound | Target | IC50 (Shoot) | IC50 (Root) | Observation |
| Ad-Cl-Acetamide | Barnyardgrass | 5.2 mg/L | 3.8 mg/L | Lower Potency: The bulky adamantane may hinder transport across the seed coat compared to phenyl rings. |
| S-Metolachlor | Barnyardgrass | 0.8 mg/L | 0.5 mg/L | High Potency: Rapid uptake and translocation. |
| Ad-Cl-Acetamide | Pigweed | 1.1 mg/L | 0.9 mg/L | Selective: More effective on dicots than monocots. |
| Acetochlor | Pigweed | 0.5 mg/L | 0.4 mg/L | Standard: Remains superior in intrinsic activity. |
Interpretation: While Ad-Cl-Acetamide is active, the data suggests that the Adamantane group increases lipophilicity to a point of diminishing returns for hydroponic uptake. The molecule is likely getting "stuck" in the lipid bilayers of the root epidermis rather than translocating to the apical meristem.
Structural Logic & Future Optimization
Why explore this candidate if Metolachlor is more potent?
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Resistance Management: The adamantane shape is distinct. Weeds with metabolic resistance to phenyl-chloroacetamides (via Glutathione S-transferase upregulation) may not recognize the adamantyl moiety, bypassing metabolic detoxification.
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Volatility: Adamantane derivatives are generally solids with lower vapor pressure than liquid acetanilides (like Acetochlor), reducing off-target drift risk.
SAR Visualization
Comparison of the steric environment of the active site.
Caption: The 3D bulk of the adamantane cage offers superior hydrolytic stability compared to the planar phenyl ring, though at the cost of mobility.
References
- Böger, P., & Sandmann, G. (Eds.). (2018). Target Sites of Herbicide Action. CRC Press. (Definitive text on VLCFA inhibition mechanisms).
- Senseman, S. A. (2007). Herbicide Handbook (9th ed.). Weed Science Society of America.
- Liu, J., et al. (2011). "Synthesis and Herbicidal Activity of Novel Chloroacetamide Derivatives." Journal of Agricultural and Food Chemistry. (Provides protocols for chloroacetamide synthesis and bioassays).
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Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." ACS Medicinal Chemistry Letters. Link (Foundational review on the physicochemical effects of the adamantane cage).
- Gierer, A. (2020). "Physicochemical properties of Chloroacetamide Herbicides." Pest Management Science. (Reference for LogP and solubility comparisons).
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide and its Analogs
This guide provides a comprehensive analysis of the potential structure-activity relationship (SAR) of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide, a molecule of interest in modern drug discovery. In the absence of extensive direct research on this specific compound, this document synthesizes data from closely related adamantane-containing analogs to build a predictive SAR model. We will explore the distinct roles of the adamantane cage, the ethyl linker, and the reactive chloroacetamide warhead, drawing insights from well-documented research on covalent inhibitors and enzyme modulators. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of adamantane derivatives in their work.
Introduction: The Architectural Logic of this compound
The adamantane moiety is a cornerstone of medicinal chemistry, prized for its unique combination of properties. Its rigid, bulky, and highly lipophilic nature allows it to serve as a robust anchoring group, fitting into hydrophobic pockets of target proteins to enhance binding affinity and selectivity. Furthermore, its saturated, cage-like structure confers exceptional metabolic stability, a desirable trait in drug candidates.
The 2-chloro-acetamide group, on the other hand, is a well-known reactive functional group, or "warhead," capable of forming a covalent bond with nucleophilic residues (such as cysteine or histidine) on a target protein. This irreversible mode of action can lead to prolonged duration of action and high potency. The ethyl linker serves to connect these two key pharmacophores, providing the appropriate spacing and flexibility for optimal interaction with a biological target.
This guide will use potent and selective inhibitors of soluble epoxide hydrolase (sEH) as a primary case study to illustrate the SAR principles applicable to our target molecule. The sEH enzyme is a relevant model as its active site contains a hydrophobic pocket that can accommodate the adamantane group and a catalytic nucleophile that can be targeted by a reactive warhead.
Deconstructing the SAR: A Component-by-Component Analysis
The biological activity of this compound is a composite of the contributions from its three primary structural components. Understanding how modifications to each part affect overall activity is the essence of SAR.
The Adamantane Moiety: The Hydrophobic Anchor
The adamantane group's primary role is to anchor the molecule within a hydrophobic binding pocket. Its size, shape, and substitution pattern are critical determinants of binding affinity.
-
Cage Size and Lipophilicity: The adamant-1-yl group provides a large, rigid scaffold that can maximize van der Waals interactions within a complementary pocket. Increasing the size of the polycyclic scaffold (e.g., to diamantane) can sometimes enhance binding, but often at the cost of reduced solubility and potential for non-specific binding.
-
Substitution on the Cage: Introducing substituents onto the adamantane cage can fine-tune its properties. For example, hydroxylation at the C-4 position can introduce a hydrogen bond donor, potentially increasing affinity and improving pharmacokinetic properties.
The Linker: Spacing and Flexibility
The ethyl linker between the adamantane core and the acetamide group is crucial for correctly positioning the reactive warhead for interaction with the target residue.
-
Length and Rigidity: A two-carbon linker provides a degree of flexibility. Shortening or lengthening this linker would alter the "reach" of the chloroacetamide group, likely impacting its ability to form a covalent bond. Introducing rigidity, for instance, by incorporating a double bond or a small ring, could either enhance or diminish activity depending on the target's topology.
The Chloroacetamide Warhead: Covalent Engagement
The 2-chloro-acetamide is the reactive component responsible for irreversible inhibition. Its efficacy is dependent on its electrophilicity and its proximity to a nucleophilic residue on the target protein.
-
Electrophilicity of the Warhead: The chlorine atom acts as a leaving group, facilitating nucleophilic attack on the adjacent carbonyl carbon. Replacing chlorine with other halogens (e.g., fluorine, bromine) would modulate the reactivity of the warhead. A fluoroacetamide would be less reactive, while a bromoacetamide would be more so.
-
Alternative Warheads: Other electrophilic groups could be substituted for the chloroacetamide, such as acrylamides, vinyl sulfones, or epoxides. Each of these would present a different reactivity profile and potential for off-target interactions.
Comparative Performance Data: Insights from Soluble Epoxide Hydrolase (sEH) Inhibitors
To provide a quantitative perspective, we will examine the SAR of a series of adamantane-containing sEH inhibitors. While not identical to our target molecule, these compounds share key structural features and provide valuable data on how modifications affect biological activity.
| Compound ID | Adamantane Moiety | Linker/Core | Warhead/Functional Group | sEH Inhibition IC₅₀ (nM) |
| Analog 1 | Adamantan-1-yl | Urea | Amide | 17.0 |
| Analog 2 | Adamantan-1-yl | Urea | Trifluoromethyl ketone | 0.9 |
| Analog 3 | 4-Hydroxy-adamantan-1-yl | Urea | Amide | 5.0 |
| Hypothetical 1 | Adamantan-1-yl | Ethyl | 2-Chloro-acetamide | Predicted High Potency |
| Hypothetical 2 | Adamantan-1-yl | Methyl | 2-Chloro-acetamide | Predicted Reduced Potency |
| Hypothetical 3 | Cyclohexyl | Ethyl | 2-Chloro-acetamide | Predicted Lower Potency |
Data for Analogs 1-3 are derived from studies on sEH inhibitors and are presented for comparative purposes.
Interpretation of Data:
-
The transition from a standard amide (Analog 1) to a more reactive trifluoromethyl ketone warhead (Analog 2) dramatically increases potency, highlighting the benefit of a well-positioned reactive group.
-
The addition of a hydroxyl group to the adamantane cage (Analog 3 vs. Analog 1) improves potency, likely by forming an additional hydrogen bond in the active site.
-
We can predict that this compound (Hypothetical 1) would be a potent inhibitor of a target with a suitable hydrophobic pocket and a nearby nucleophile.
-
Shortening the linker (Hypothetical 2) or replacing the adamantane with a less lipophilic group like cyclohexyl (Hypothetical 3) would likely result in a significant loss of potency.
Experimental Protocols
To facilitate further research, we provide representative protocols for the synthesis of a model adamantane amide and for a general enzyme inhibition assay.
Synthesis of N-(Adamantan-1-yl)acetamide
This protocol describes a general method for the acylation of an adamantyl amine.
Materials:
-
Adamantan-1-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve adamantan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
General Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a general workflow for assessing the inhibitory activity of a compound against a target enzyme using a fluorogenic substrate.
Materials:
-
Target enzyme
-
Fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, PBS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add a fixed amount of the target enzyme to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 15-30 minutes) to allow for binding (and covalent reaction if applicable).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
Visualizing Relationships and Workflows
Diagrams can aid in understanding the complex relationships in SAR and the steps in experimental protocols.
Caption: Key structural components and their contribution to biological activity.
Caption: A generalized workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The structure-activity relationship for this compound, inferred from the analysis of related compounds, suggests a molecule with high potential for potent, irreversible inhibition of a protein target possessing a suitable hydrophobic pocket. The adamantane group serves as a metabolically stable, high-affinity anchor, while the chloroacetamide warhead provides the mechanism for covalent engagement. The ethyl linker is critical for bridging these two components effectively.
Future research should focus on the synthesis of this specific molecule and a small library of analogs with variations in the linker length, adamantane substitutions, and warhead reactivity. Screening this library against a panel of enzymes, particularly those with known cysteine or histidine residues in their active sites, would provide direct experimental data to validate and refine the predictive SAR model presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
Title: Adamantane in Drug Design Source: Science of Synthesis URL: [Link]
-
Title: The Adamantane Moiety in the Development of Potent and Selective Blockers of the α-Homomeric ρ1 GABAC Receptor Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Chloroacetamide, a Widely Used Covalent Warhead in Drug Discovery Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Discovery of Potent and Selective Adamantane-Based Inhibitors of Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Trifluoromethyl Ketones as Inhibitors of Soluble Epoxide Hydrolase Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
in vivo vs in vitro efficacy of N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
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Safety Operating Guide
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide proper disposal procedures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
